2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTZ043 Racemate is a compound known for its potent antimycobacterial properties. It is a decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) inhibitor, which makes it a promising candidate for the treatment of tuberculosis. The compound has shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains .
Mechanism of Action
Target of Action
BTZ043 Racemate primarily targets the enzyme Decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) . This enzyme plays a crucial role in the synthesis of D-Arabinofuranose, a key component of arabinogalactan and arabinomannan, which are essential for the cell wall synthesis of Mycobacterium tuberculosis .
Mode of Action
BTZ043 Racemate inhibits the function of DprE1 by blocking its activity . This inhibition prevents the formation of D-Arabinofuranose, thereby disrupting the synthesis of the mycobacterial cell wall . The action of BTZ043 Racemate is highly selective for mycobacterial species .
Biochemical Pathways
The primary biochemical pathway affected by BTZ043 Racemate is the synthesis of the mycobacterial cell wall. By inhibiting DprE1, BTZ043 Racemate disrupts the formation of arabinogalactan and arabinomannan, leading to the lysis of the mycobacterial cell and death of the bacterium .
Pharmacokinetics
The pharmacokinetic properties of BTZ043 Racemate are still under investigation. It has been shown to have an acceptable stability in the human organism with no human-specific metabolite . It also showed low interaction with the CYP450 enzymes , indicating a low potential for drug-drug interactions.
Result of Action
BTZ043 Racemate has demonstrated potent bactericidal activity, reducing the viability of Mycobacterium tuberculosis in vitro by more than 1000-fold in under 72 hours . It is active against all tested Mtb strains, including those isolated from multi-drug resistant (MDR) and extensively drug-resistant (XDR) patients .
Action Environment
The efficacy of BTZ043 Racemate can be influenced by the environment within the host organism. For instance, it has been found to penetrate cellular and necrotic lesions and was retained at levels above the serum-shifted minimal inhibitory concentration in caseum . This indicates that the drug’s action, efficacy, and stability can be influenced by factors such as the presence of lesions and the local concentration of the drug within these lesions .
Biochemical Analysis
Biochemical Properties
BTZ043 Racemate interacts with the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), inhibiting its function . This interaction is crucial as DprE1 plays a significant role in the biosynthesis of arabinans, vital components of mycobacterial cell walls .
Cellular Effects
BTZ043 Racemate has a profound impact on the cellular processes of Mycobacterium tuberculosis. By inhibiting DprE1, BTZ043 Racemate blocks the formation of decaprenylphosphoryl arabinose, leading to cell lysis and death of Mycobacterium tuberculosis .
Molecular Mechanism
The molecular mechanism of action of BTZ043 Racemate involves the formation of a covalent bond with the DprE1 enzyme, thereby inhibiting its function . This inhibition blocks a critical step in the biosynthesis of arabinans, leading to the lysis and death of the bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, BTZ043 Racemate rapidly decreases the growth rate of Mycobacterium smegmatis cells, followed by a swelling of the poles and lysis of the cells after a few hours .
Dosage Effects in Animal Models
In animal models of chronic tuberculosis, administration of BTZ043 Racemate reduces the bacterial burden in the lungs and spleens . The effects vary with different dosages, indicating a dose-dependent response .
Metabolic Pathways
BTZ043 Racemate is involved in the metabolic pathway that leads to the biosynthesis of arabinans . It interacts with the enzyme DprE1, which is a critical component of this pathway .
Transport and Distribution
It is known that BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria .
Subcellular Localization
BTZ043 Racemate targets the DprE1 enzyme, which is localized at the poles of growing bacteria . This subcellular localization is crucial for the drug’s function as it allows for the effective inhibition of DprE1, thereby blocking the biosynthesis of arabinans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTZ043 Racemate involves multiple steps, starting with the preparation of the benzothiazinone coreThe reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and ethanol, with gentle warming and ultrasonic assistance to achieve the desired solubility .
Industrial Production Methods
Industrial production of BTZ043 Racemate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
BTZ043 Racemate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to form amines.
Substitution: Substitution reactions can introduce different functional groups into the benzothiazinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various derivatives of BTZ043 Racemate with modified functional groups, which can potentially enhance its biological activity and pharmacokinetic properties .
Scientific Research Applications
BTZ043 Racemate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of benzothiazinones.
Biology: The compound is used to investigate the biological pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: BTZ043 Racemate is being explored as a potential drug candidate for the treatment of tuberculosis, especially in cases involving drug-resistant strains.
Industry: The compound is used in the development of new antimycobacterial agents and formulations for clinical trials
Comparison with Similar Compounds
Similar Compounds
PBTZ169 (Macozinone): Another benzothiazinone with similar antimycobacterial properties.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Ethambutol: Another first-line antitubercular drug that targets cell wall synthesis.
Uniqueness
BTZ043 Racemate stands out due to its high potency against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, targeting the DprE1 enzyme, makes it a valuable addition to the arsenal of antitubercular agents .
Properties
IUPAC Name |
2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O5S/c1-9-8-27-16(28-9)2-4-22(5-3-16)15-21-14(24)11-6-10(17(18,19)20)7-12(23(25)26)13(11)29-15/h6-7,9H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUIRORNXIOHQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2(O1)CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678524 |
Source
|
Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957217-65-1 |
Source
|
Record name | 2-(2-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-4H-1,3-benzothiazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.